molecular formula C23H22N4O3 B343751 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B343751
M. Wt: 402.4 g/mol
InChI Key: MSXJWRXYCOCVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.

Scientific Research Applications

Corrosion Inhibition

6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been explored for their corrosion inhibition properties. A study by Yadav et al. (2016) found that similar pyranopyrazole derivatives exhibited significant inhibition efficiency for mild steel corrosion in HCl solution. Their research indicated that these compounds act as mixed-type inhibitors and adhere to the mild steel surface, following the Langmuir adsorption isotherm (Yadav, Gope, Kumari, & Yadav, 2016).

Antiviral Applications

Shamroukh et al. (2007) synthesized novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor similar to 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile for antiviral evaluation. These compounds showed potential against Herpes Simplex Virus type-1 (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Synthetic Organic Chemistry

Patel (2017) highlighted the role of compounds like 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile in synthetic organic chemistry. These compounds serve as building blocks for developing various biologically important heterocyclic compounds, demonstrating their versatility in synthetic applications (Patel, 2017).

Heterocyclic Synthesis

Fadda et al. (2012) explored the use of similar enaminonitriles in the synthesis of various heterocyclic compounds, demonstrating the compound's reactivity and utility in creating diverse chemical structures (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012).

Antimicrobial and Antioxidant Activities

Ali et al. (2021) synthesized new derivatives containing the pyrano[2,3-c]pyrazole moiety, similar to the compound , which exhibited potent antibacterial, antifungal, and antioxidative properties. These derivatives also showed cytotoxic effects against various cancer cell lines, underscoring their potential in medical research (Ali, Assiri, El-Shaaer, Abdel‐kariem, Abdel-Monem, El-Edfawy, Hassanin, Shati, Alfaifi, & Elbehairi, 2021).

properties

Product Name

6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O3/c1-13-5-7-15(8-6-13)27-23-20(14(2)26-27)21(18(12-24)22(25)30-23)17-11-16(28-3)9-10-19(17)29-4/h5-11,21H,25H2,1-4H3

InChI Key

MSXJWRXYCOCVOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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